4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

Vue d'ensemble

Description

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a chemical compound characterized by its phenolic structure with a benzylamino group attached to the fourth carbon of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol typically involves the reaction of 2,6-di-tert-butylphenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the benzylamino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of 2,6-di-tert-butylphenol with benzylamine in a reactor. The reaction mixture is then purified to obtain the desired product. The process is optimized to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Production of reduced phenols or alcohols.

Substitution: Introduction of halogen atoms at specific positions on the phenol ring.

Applications De Recherche Scientifique

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in the study of free radical scavenging, oxidative stress, and aging processes. Additionally, it is used in the development of new materials with enhanced stability and resistance to degradation.

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.

Comparaison Avec Des Composés Similaires

Butylated hydroxytoluene (BHT)

Butylated hydroxyanisole (BHA)

2,6-Di-tert-butylphenol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS No. 79126-41-3) is a phenolic compound that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

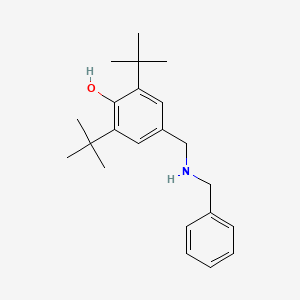

The compound features a benzylaminomethyl group attached to a di-tert-butyl-substituted phenolic ring. Its structure can be represented as follows:

This structural configuration contributes to its lipophilicity and reactivity with biological targets.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, studies indicate that the compound exhibits high antioxidant activity in both ABTS and FRAP assays, suggesting its potential for protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it shows competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The reported IC50 values indicate strong inhibition:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.90 ± 0.16 |

| Butyrylcholinesterase (BChE) | 0.084 ± 0.008 |

These findings suggest that the compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of Ralstonia solanacearum, a bacterium responsible for bacterial wilt in plants. The compound reduced biofilm formation by up to 80% at certain concentrations, indicating its potential as an eco-friendly agricultural agent .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic hydroxyl group is crucial for its antioxidant activity, allowing it to donate electrons to free radicals.

- Enzyme Interaction : Molecular docking studies suggest that the compound binds to both catalytic and peripheral sites on AChE, potentially blocking β-amyloid aggregation linked to Alzheimer's disease .

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of phenolic compounds similar to this compound in reducing oxidative stress in neuronal cells. This suggests possible applications in neurodegenerative disease therapies .

- Agricultural Applications : In agricultural settings, the efficacy of this compound against Ralstonia solanacearum was documented, showing a marked decrease in pathogen virulence and biofilm formation under treatment conditions .

Propriétés

IUPAC Name |

4-[(benzylamino)methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYNZETULFXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373439 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79126-41-3 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.